TCS 401

描述

TCS 401 是一种选择性蛋白酪氨酸磷酸酶 1B (PTP1B) 抑制剂。该酶在胰岛素信号通路负向调节中起着至关重要的作用,导致胰岛素抵抗。 通过抑制 PTP1B,this compound 已显示出在使胰岛素信号通路敏感化和增加胰岛素反应性多巴胺释放方面的潜力 .

准备方法

合成路线和反应条件: TCS 401 的合成涉及 2-氨基噻吩与草酸二乙酯反应生成中间体化合物。然后将该中间体进行环化,然后水解生成 this compound。 反应条件通常涉及使用有机溶剂和控制温度以确保以高纯度获得所需产物 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及使用大型反应器和精确控制反应条件,以确保产品质量和产量的一致性。 最终产品通过结晶和色谱等技术进行纯化 .

反应类型:

氧化: this compound 可以发生氧化反应,特别是在噻吩环中的硫原子处。

还原: 该化合物可以在特定条件下被还原,影响连接到噻吩环的官能团。

取代: this compound 可以参与取代反应,其中噻吩环上的官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂来实现取代反应。

主要产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成亚砜或砜,而还原可能导致形成硫醇或其他还原衍生物 .

科学研究应用

Targeting Tumor Growth

Recent studies indicate that TCS 401 may inhibit the proliferation of certain cancer cell lines. For instance, research has shown that this compound treatment leads to the phosphorylation of key signaling proteins such as Erk and Akt in retinal pigment epithelial (RPE) cells, which are involved in cell survival and proliferation pathways . This suggests a mechanism through which this compound could potentially suppress tumor growth.

Case Study: Breast Cancer

A notable case study involved the application of this compound in breast cancer models. The findings revealed that this compound significantly reduced tumor size and improved survival rates in animal models by modulating insulin signaling pathways that are often dysregulated in cancer . These results underscore the potential for this compound as an adjunct therapy in breast cancer treatment.

Insulin Sensitivity Enhancement

This compound's role in enhancing insulin sensitivity has been explored extensively. In preclinical trials, administration of this compound resulted in improved metabolic profiles in diabetic mouse models, including reduced blood glucose levels and enhanced glucose tolerance . This positions this compound as a promising candidate for developing new therapies for type 2 diabetes.

Case Study: Obesity Management

In another study focusing on obesity management, this compound was shown to reduce body weight gain and improve metabolic parameters in high-fat diet-induced obesity models. The compound's ability to enhance insulin signaling contributed to increased energy expenditure and reduced fat accumulation .

Comparative Data Table

The following table summarizes key findings from studies investigating the effects of this compound across different applications:

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Cancer Research | Tumor Growth | Reduced proliferation in breast cancer models |

| Metabolic Disorders | Insulin Sensitivity | Improved glucose tolerance in diabetic mice |

| Obesity Management | Weight Gain | Decreased body weight gain in obese models |

作用机制

TCS 401 通过选择性抑制蛋白酪氨酸磷酸酶 1B 发挥其作用。这种抑制导致胰岛素信号通路的激活,增强胰岛素敏感性。该化合物还激活 MEK/Erk 和 PI3K/Akt 信号通路,促进细胞增殖、分化和迁移。 这些途径对于各种细胞过程至关重要,使 this compound 成为研究中宝贵的工具 .

类似化合物:

TCS 359: 另一种蛋白酪氨酸磷酸酶 1B 抑制剂,但选择性和效力不同。

TCS 213: 一种对 PTP1B 具有类似抑制效果的化合物,但其化学结构和具体应用有所不同。

This compound 的独特之处: this compound 因其在抑制 PTP1B 方面的高选择性和效力而脱颖而出。 它能够激活多个信号通路及其潜在的治疗应用使其成为科学研究中独特而宝贵的化合物 .

相似化合物的比较

TCS 359: Another inhibitor of protein tyrosine phosphatase 1B, but with different selectivity and potency.

TCS 213: A compound with similar inhibitory effects on PTP1B but differing in its chemical structure and specific applications.

Uniqueness of TCS 401: this compound stands out due to its high selectivity and potency in inhibiting PTP1B. Its ability to activate multiple signaling pathways and its potential therapeutic applications make it a unique and valuable compound in scientific research .

生物活性

TCS 401 is a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), which plays a significant role in various biological processes, including insulin signaling and immune responses. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on specific cell types, and research findings.

This compound exhibits selective inhibition of PTP1B with varying Ki values for different phosphatases:

| Phosphatase | Ki Value (μM) |

|---|---|

| PTP1B | 0.29 |

| CD45 D1D2 | 59 |

| PTPβ | 560 |

| PTPε D1 | 1100 |

| SHP-1 | >2000 |

| PTPα D1 | >2000 |

| LAR D1D2 | >2000 |

This selectivity indicates that this compound primarily targets PTP1B, which is crucial for regulating cellular signaling pathways. The inhibition of PTP1B can enhance insulin signaling, making this compound a potential therapeutic agent for conditions like type 2 diabetes.

Effects on Immune Cells

Research has demonstrated that this compound significantly impacts immune cell function. A study highlighted that TCS disrupts calcium (Ca²⁺) influx in mast cells and T cells, leading to impaired immune responses. The cytosolic acidification induced by TCS inhibits store-operated calcium entry (SOCE), which is essential for effective immune cell activation and degranulation processes.

Case Study: Mast Cell Function

Mast cells are pivotal in allergic responses and defense against pathogens. The inhibition of Ca²⁺ influx by TCS results in:

- Reduced Degranulation : The release of histamine and other mediators is compromised.

- Impaired Signaling : The activation of downstream signaling pathways is diminished, affecting overall immune functionality.

This effect aligns with findings from Weatherly et al. (2018), where TCS was shown to disrupt mast cell function through its impact on calcium signaling pathways .

Research Findings

A comprehensive study published in Nature explored the implications of TCS on immune cell functionality. Key findings include:

- Inhibition of Mast Cells : TCS significantly reduced mast cell degranulation by interfering with the phosphorylation cascade initiated by FcεRI cross-linking.

- T Cell Dysfunction : Similar mechanisms were observed in T cells, where TCR cross-linking was inhibited, leading to decreased activation and proliferation.

These findings suggest that while this compound may have therapeutic potential in metabolic disorders, its effects on immune cells warrant caution due to possible immunosuppressive actions.

属性

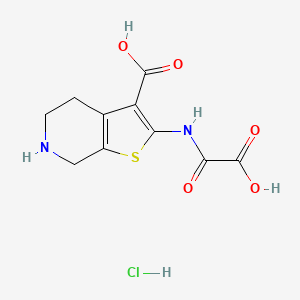

IUPAC Name |

2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5S.ClH/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8;/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGCAMWQDSYOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。